2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide is a complex organic compound that features a benzothiazole moiety linked to a thienopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a catalyst like piperidine . Another approach includes the use of sulfonated porous carbon as a catalyst for the synthesis of 2-arylbenzothiazole .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of recyclable catalysts and efficient reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, sulfonated porous carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter release and inhibit certain ion channels . The compound’s antimicrobial effects are likely due to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide stands out due to its unique combination of a benzothiazole and thienopyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N4OS3 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C24H20N4OS3/c25-12-18-17-10-11-28(13-16-6-2-1-3-7-16)14-21(17)31-23(18)27-22(29)15-30-24-26-19-8-4-5-9-20(19)32-24/h1-9H,10-11,13-15H2,(H,27,29) |
InChI Key |
SBGRLFWSLHUPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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